N-Hydroxy-2-acetylaminofluorene, ferric chelate
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Overview
Description
N-Hydroxy-2-acetylaminofluorene, ferric chelate is a compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is a chelate formed by the coordination of N-Hydroxy-2-acetylaminofluorene with ferric ions. It is known for its carcinogenic activities and has been extensively studied for its interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-acetylaminofluorene typically involves the acetylation of 2-aminofluorene followed by hydroxylation. The ferric chelate is then formed by reacting N-Hydroxy-2-acetylaminofluorene with ferric ions under controlled conditions. The reaction conditions often include maintaining a specific pH and temperature to ensure the stability of the chelate .
Industrial Production Methods: Industrial production of N-Hydroxy-2-acetylaminofluorene, ferric chelate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to isolate the desired chelate .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-acetylaminofluorene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ferric ion, which can act as a catalyst or reactant .
Common Reagents and Conditions: Common reagents used in the reactions of N-Hydroxy-2-acetylaminofluorene include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of N-Hydroxy-2-acetylaminofluorene include various substituted derivatives and oxidation products. These products are often characterized by their unique chemical and physical properties .
Scientific Research Applications
N-Hydroxy-2-acetylaminofluorene, ferric chelate has been widely studied for its applications in chemistry, biology, medicine, and industry In chemistry, it is used as a model compound to study the interactions of chelates with biological molecules In biology, it is used to investigate the mechanisms of carcinogenesis and DNA interactionsIn industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N-Hydroxy-2-acetylaminofluorene, ferric chelate involves its interaction with cellular nucleophiles, particularly DNA. The compound can form reactive electrophilic intermediates that bind to DNA, causing mutations and potentially leading to carcinogenesis. The ferric ion plays a crucial role in stabilizing these intermediates and facilitating their interactions with biological targets .
Comparison with Similar Compounds
N-Hydroxy-2-acetylaminofluorene can be compared with other similar compounds such as 2-acetylaminofluorene and its various metal chelates (nickelous, cobaltous, cupric, and manganous chelates). While these compounds share similar structures and chemical properties, N-Hydroxy-2-acetylaminofluorene, ferric chelate is unique in its stability and reactivity. The ferric chelate exhibits distinct biological activities and has been shown to have higher retention times in biological systems, making it a valuable compound for research .
Properties
CAS No. |
63904-81-4 |
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Molecular Formula |
C45H36FeN3O6 |
Molecular Weight |
770.6 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-N-oxidoacetamide;iron(3+) |
InChI |
InChI=1S/3C15H12NO2.Fe/c3*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h3*2-7,9H,8H2,1H3;/q3*-1;+3 |
InChI Key |
DVPHUWOGBLZHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Fe+3] |
Origin of Product |
United States |
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